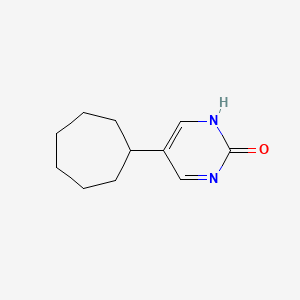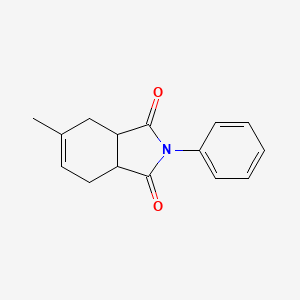
5-methyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione is a compound belonging to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in organic synthesis. The structure of this compound includes a phenyl group, a methyl group, and a tetrahydroisoindole dione core, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione typically involves the Diels-Alder reaction. This reaction is a cycloaddition reaction between a diene and a dienophile. In this case, maleic anhydride and a substituted aniline are used as starting materials. The reaction proceeds through the formation of an intermediate, which is then subjected to further cyclization and oxidation to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of green chemistry principles, such as atom economy and energy efficiency, is also emphasized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications.
科学的研究の応用
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in tumor cells, disrupt tumor interactions with the cellular microenvironment, and improve autoimmune responses . These effects are mediated through the inhibition of protein phosphatases and other key enzymes involved in cell signaling pathways.
類似化合物との比較
Similar Compounds
N-Phenylmaleimide: Another isoindole derivative with similar biological activities.
Hexahydro-1H-isoindole-1,3-dione: A compound with a similar core structure but different substituents.
Tetrahydromethylphthalic anhydride: A related compound with different functional groups.
Uniqueness
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
96599-47-2 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
5-methyl-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-12-13(9-10)15(18)16(14(12)17)11-5-3-2-4-6-11/h2-7,12-13H,8-9H2,1H3 |
InChIキー |
ASZMUCNZOBZRBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)
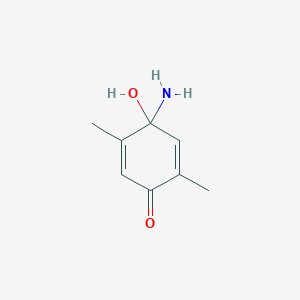


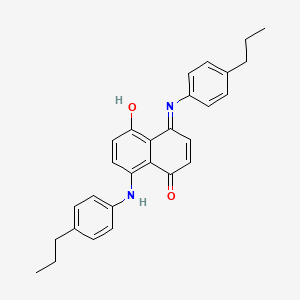
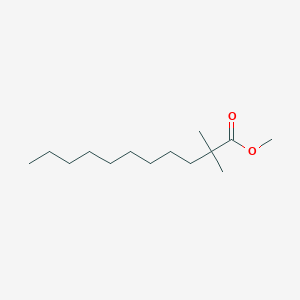

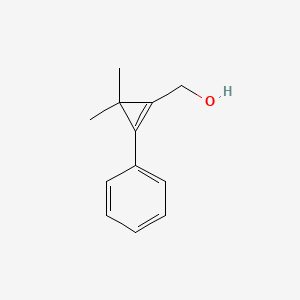
![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)
